Cas no 1021091-54-2 (N-(6-{[(cyclopentylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-2-fluorobenzamide)

N-(6-{[(cyclopentylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-2-fluorobenzamide is a specialized organic compound featuring a pyridazine core functionalized with a cyclopentylcarbamoylmethylthio moiety and a 2-fluorobenzamide group. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The presence of the fluorine atom enhances metabolic stability and binding affinity, while the cyclopentylcarbamoyl group may contribute to selective target interactions. The thioether linkage offers synthetic versatility for further derivatization. This compound is suited for research applications in drug discovery, where its unique structural features could facilitate the development of novel therapeutic candidates with optimized pharmacokinetic properties.
N-(6-{[(cyclopentylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-2-fluorobenzamide structure
1021091-54-2 structure
Product Name:N-(6-{[(cyclopentylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-2-fluorobenzamide
CAS No:1021091-54-2
MF:C18H19FN4O2S
MW:374.432465791702
CID:6237256
PubChem ID:42139047
Update Time:2025-05-23

N-(6-{[(cyclopentylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-2-fluorobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(6-{[(cyclopentylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-2-fluorobenzamide
    • AKOS024500860
    • N-[6-[2-(cyclopentylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-2-fluorobenzamide
    • N-(6-((2-(cyclopentylamino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide
    • F5225-0182
    • 1021091-54-2
    • Inchi: 1S/C18H19FN4O2S/c19-14-8-4-3-7-13(14)18(25)21-15-9-10-17(23-22-15)26-11-16(24)20-12-5-1-2-6-12/h3-4,7-10,12H,1-2,5-6,11H2,(H,20,24)(H,21,22,25)
    • InChI Key: AKVCWNSTXHMNSO-UHFFFAOYSA-N
    • SMILES: S(C1=CC=C(N=N1)NC(C1C=CC=CC=1F)=O)CC(NC1CCCC1)=O

Computed Properties

  • Exact Mass: 374.12127520g/mol
  • Monoisotopic Mass: 374.12127520g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 490
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 109Ų

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Additional information on N-(6-{[(cyclopentylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-2-fluorobenzamide

Comprehensive Overview of N-(6-{[(cyclopentylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-2-fluorobenzamide (CAS No. 1021091-54-2)

N-(6-{[(cyclopentylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-2-fluorobenzamide (CAS No. 1021091-54-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyridazine derivatives, which are known for their diverse biological activities. The presence of a fluorobenzamide moiety and a cyclopentylcarbamoyl group in its structure enhances its binding affinity to specific biological targets, making it a promising candidate for drug development.

In recent years, the demand for small molecule inhibitors and kinase modulators has surged, driven by advancements in precision medicine and targeted therapies. Researchers have explored N-(6-{[(cyclopentylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-2-fluorobenzamide as a potential lead compound in the development of treatments for conditions such as inflammatory diseases and metabolic disorders. Its ability to interact with key enzymatic pathways has positioned it as a subject of interest in high-throughput screening and structure-activity relationship (SAR) studies.

The synthesis of N-(6-{[(cyclopentylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-2-fluorobenzamide involves a multi-step process that emphasizes the importance of regioselective functionalization and sulfur-containing linker incorporation. These synthetic strategies are critical for achieving high purity and yield, which are essential for subsequent biological evaluation. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to characterize this compound, ensuring its suitability for research applications.

From a drug discovery perspective, the compound's pharmacokinetic properties, including solubility, stability, and membrane permeability, are under investigation. These factors are pivotal in determining its viability as a therapeutic agent. Additionally, computational modeling and molecular docking studies have provided insights into its binding interactions with target proteins, further validating its potential.

The growing interest in personalized medicine and biomarker-driven therapies has amplified the relevance of compounds like N-(6-{[(cyclopentylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-2-fluorobenzamide. As researchers continue to unravel its mechanistic details, this compound may contribute to the development of novel disease-modifying agents. Its integration into combinatorial chemistry libraries and drug repurposing initiatives further underscores its versatility.

In conclusion, N-(6-{[(cyclopentylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-2-fluorobenzamide (CAS No. 1021091-54-2) represents a compelling area of study in modern medicinal chemistry. Its structural complexity and biological potential align with current trends in targeted drug design and translational research. As the scientific community delves deeper into its applications, this compound may emerge as a cornerstone in the next generation of bioactive molecules.

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